N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin moiety fused with a pyranopyridazine core, making it a subject of study for its chemical reactivity and biological activities.
Properties
Molecular Formula |
C16H15N3O4 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O4/c20-16(13-7-10-9-21-4-3-12(10)18-19-13)17-11-1-2-14-15(8-11)23-6-5-22-14/h1-2,7-8H,3-6,9H2,(H,17,20) |
InChI Key |
ISRVFTWCRYAASM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC(=NN=C21)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and pyranopyridazine intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with various reagents to form the benzodioxin moiety . This intermediate is then coupled with a pyranopyridazine derivative under specific conditions, such as the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include DMF, LiH, alkyl halides, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in alterations in cellular functions and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Known for its potential therapeutic applications in Alzheimer’s disease.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Investigated for its antibacterial properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide: Studied for its biofilm inhibitory potential.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide stands out due to its unique structural combination of benzodioxin and pyranopyridazine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
